molecular formula C31H33N3O4 B11644620 2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione

2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B11644620
M. Wt: 511.6 g/mol
InChI Key: CSECCSSLSZWUHA-UHFFFAOYSA-N
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Description

2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and indene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: DBU, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The pathways involved often include modulation of neurotransmitter systems or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and indene-based molecules. Examples are:

    Trimetazidine: Used in the treatment of angina pectoris.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic used for the treatment of schizophrenia and bipolar disorder.

Uniqueness

What sets 2-(1-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione apart is its combination of functional groups, which may confer unique pharmacological properties or material characteristics not found in other similar compounds.

Properties

Molecular Formula

C31H33N3O4

Molecular Weight

511.6 g/mol

IUPAC Name

2-[1-[4-[2-[[2-hydroxy-4-(4-methylphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione

InChI

InChI=1S/C31H33N3O4/c1-20-7-9-22(10-8-20)23-17-27(35)26(28(36)18-23)19-32-11-12-33-13-15-34(16-14-33)21(2)29-30(37)24-5-3-4-6-25(24)31(29)38/h3-10,19,23,35H,11-18H2,1-2H3

InChI Key

CSECCSSLSZWUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=C4C(=O)C5=CC=CC=C5C4=O)C)O

Origin of Product

United States

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